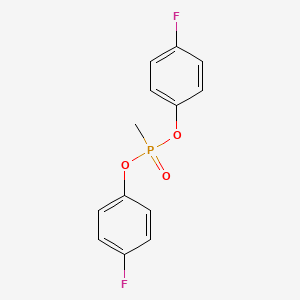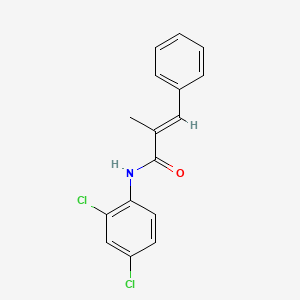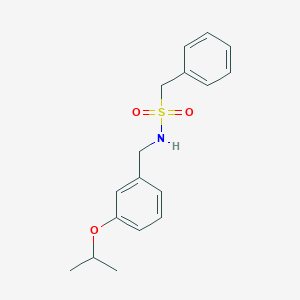
bis(4-fluorophenyl) methylphosphonate
Descripción general
Descripción
Bis(4-fluorophenyl) methylphosphonate, also known as Sarin, is a highly toxic nerve agent that was developed during World War II. It is classified as a weapon of mass destruction and has been used in several terrorist attacks. Despite its lethal properties, this compound has been extensively studied due to its potential applications in scientific research.
Mecanismo De Acción
Bis(4-fluorophenyl) methylphosphonate acts as a potent inhibitor of AChE by binding irreversibly to the enzyme's active site. This binding prevents the enzyme from breaking down acetylcholine, which leads to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation causes overstimulation of the nervous system, leading to seizures, respiratory failure, and ultimately death.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. In addition to its inhibition of AChE, it also affects other enzymes and receptors in the nervous system. The compound has been shown to bind to the muscarinic acetylcholine receptor, which plays a role in regulating heart rate and gastrointestinal function. This compound also affects the nicotinic acetylcholine receptor, which is involved in muscle contraction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(4-fluorophenyl) methylphosphonate has several advantages and limitations when used in lab experiments. One of the main advantages is its potency as an AChE inhibitor, which allows researchers to study the enzyme's function in great detail. However, its toxicity also poses a significant risk to researchers, and strict safety protocols must be followed when handling the compound.
List of
Direcciones Futuras
There are several potential future directions for research involving bis(4-fluorophenyl) methylphosphonate. One area of interest is the development of antidotes for nerve agent poisoning. Researchers are currently investigating compounds that can reactivate AChE and reverse the effects of this compound. Another area of interest is the development of biosensors that can detect nerve agents in the environment. These sensors could be used to monitor potential terrorist threats and prevent future attacks. Finally, researchers are also exploring the use of this compound as a tool for studying other enzymes and receptors in the nervous system.
Aplicaciones Científicas De Investigación
Bis(4-fluorophenyl) methylphosphonate has been used in a variety of scientific research applications. One of the most significant uses of this compound is in the study of acetylcholinesterase (AChE), an enzyme that plays a critical role in the nervous system. This compound inhibits the activity of AChE, which makes it a useful tool for studying the enzyme's function.
Propiedades
IUPAC Name |
1-fluoro-4-[(4-fluorophenoxy)-methylphosphoryl]oxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2O3P/c1-19(16,17-12-6-2-10(14)3-7-12)18-13-8-4-11(15)5-9-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTKBFXPJRHXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(OC1=CC=C(C=C1)F)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4853047.png)
![N-(2,4-dimethylphenyl)-N'-[2-(1-naphthyloxy)ethyl]thiourea](/img/structure/B4853052.png)

![3-({[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4853056.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4853068.png)
![N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4853076.png)

![4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4853091.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4853092.png)
![2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4853101.png)
![6-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4853105.png)


![2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4853116.png)